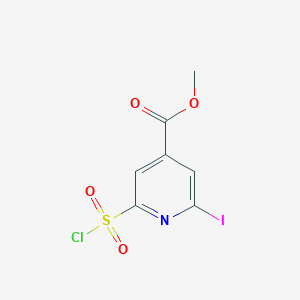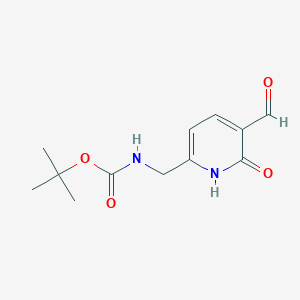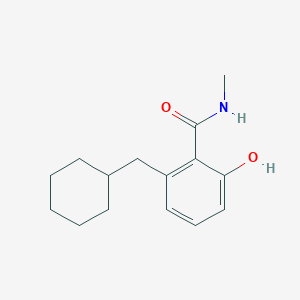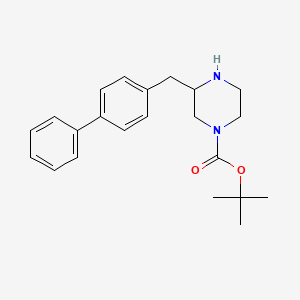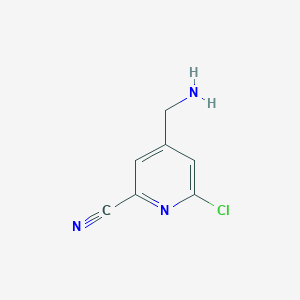
4-Aminopyridine-2,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminopyridine-2,5-dicarbaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 4-position and aldehyde groups at the 2- and 5-positions of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids. This method typically yields 4-aminopyridine, which can then be further modified to introduce the aldehyde groups at the 2- and 5-positions .
Another method involves the Hofmann degradation of isonicotinamide to prepare 4-aminopyridine. This process uses iodine or alkali metal iodide, sodium hydroxide, or potassium hydroxide, and bromine as catalysts . The resulting 4-aminopyridine can then undergo further reactions to introduce the aldehyde groups.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from pyridine. The process includes oxidation, nitration, and reduction steps to obtain the desired compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminopyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
Oxidation: 4-Aminopyridine-2,5-dicarboxylic acid.
Reduction: 4-Aminopyridine-2,5-dimethanol.
Substitution: Various N-substituted derivatives of 4-aminopyridine.
Applications De Recherche Scientifique
4-Aminopyridine-2,5-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the function of potassium channels in neurons.
Medicine: It has potential therapeutic applications in treating neurological disorders by enhancing synaptic transmission
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The primary mechanism of action of 4-Aminopyridine-2,5-dicarbaldehyde involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potentials in neurons, leading to increased neurotransmitter release and enhanced neuronal signaling . The compound’s effects on potassium channels make it a valuable tool for studying neural transmission and developing treatments for neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminopyridine
- 3-Aminopyridine
- 4-Aminopyridine
Comparison
4-Aminopyridine-2,5-dicarbaldehyde is unique due to the presence of both amino and aldehyde functional groups on the pyridine ring. This structural feature allows it to participate in a wider range of chemical reactions compared to its analogues, which typically have only one functional group . Additionally, the compound’s ability to inhibit potassium channels and enhance synaptic transmission sets it apart from other aminopyridines .
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
4-aminopyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-1-6(4-11)9-2-5(7)3-10/h1-4H,(H2,8,9) |
Clé InChI |
QPLZIDQPIVKEIF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1N)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



